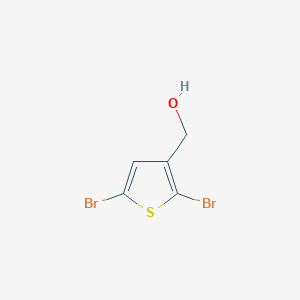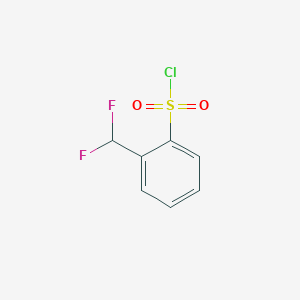
1-ethylquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs. The structure of this compound consists of a quinazolinone core with an ethyl group attached to the nitrogen atom at position 1.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethylquinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with ethyl formate under basic conditions. Another method includes the reaction of anthranilic acid with ethyl isocyanate, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. The process may include the use of catalysts and optimized reaction conditions to ensure maximum efficiency and purity of the final product.
化学反応の分析
Types of Reactions: 1-Ethylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring into dihydroquinazolinone derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit unique biological and chemical properties.
科学的研究の応用
1-Ethylquinazolin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Quinazolinone derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
作用機序
The mechanism of action of 1-ethylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, quinazolinone derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
類似化合物との比較
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
2-Methylquinazolin-4(1H)-one: Another derivative with a methyl group instead of an ethyl group.
4-Hydroxyquinazoline: Known for its anticancer properties and ability to overcome drug resistance.
Uniqueness: 1-Ethylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at position 1 can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological properties.
特性
CAS番号 |
16347-92-5 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC名 |
1-ethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-2-12-7-11-10(13)8-5-3-4-6-9(8)12/h3-7H,2H2,1H3 |
InChIキー |
UNPYGFBXIWLZTF-UHFFFAOYSA-N |
SMILES |
CCN1C=NC(=O)C2=CC=CC=C21 |
正規SMILES |
CCN1C=NC(=O)C2=CC=CC=C21 |
| 16347-92-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)
![2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3048208.png)
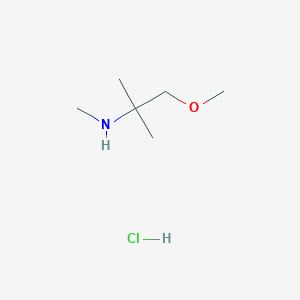
![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)
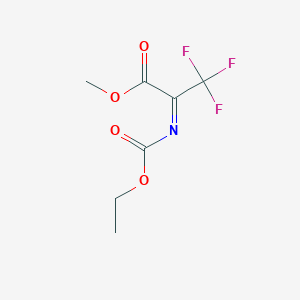

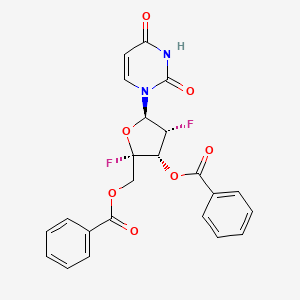
![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)
